molecular formula C22H24N2O4 B4333114 5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE

5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE

Cat. No.: B4333114
M. Wt: 380.4 g/mol
InChI Key: YEUJYMISKGXRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The starting materials often include methoxy-substituted anilines and indole derivatives. The key steps in the synthesis may involve:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the methoxy groups: Methoxylation reactions using methanol and appropriate catalysts.

    Attachment of the morpholin-4-ylcarbonyl group: This step may involve acylation reactions using morpholine and carbonyl-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and morpholin-4-ylcarbonyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated indole derivatives.

Scientific Research Applications

5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-methyl-1H-indole: Lacks the morpholin-4-ylcarbonyl group, leading to different chemical and biological properties.

    1-(4-methoxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-1H-indole: Similar structure but without the methoxy group on the indole ring.

Uniqueness

5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE is unique due to the presence of both methoxy and morpholin-4-ylcarbonyl groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Properties

IUPAC Name

[5-methoxy-1-(4-methoxyphenyl)-2-methylindol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-21(22(25)23-10-12-28-13-11-23)19-14-18(27-3)8-9-20(19)24(15)16-4-6-17(26-2)7-5-16/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUJYMISKGXRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1H-INDOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.